molecular formula C11H6ClN3 B14170225 6-Chloropyrido[2,3-c][1,5]naphthyridine CAS No. 923012-51-5

6-Chloropyrido[2,3-c][1,5]naphthyridine

Cat. No.: B14170225
CAS No.: 923012-51-5
M. Wt: 215.64 g/mol
InChI Key: HZTXCMCFQDFXQW-UHFFFAOYSA-N
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Description

6-Chloropyrido[2,3-c][1,5]naphthyridine is a specialized fused heterocyclic compound that serves as a versatile synthetic intermediate in medicinal and organic chemistry. The 1,5-naphthyridine core is a privileged scaffold in drug discovery, with documented applications in the development of agents with antiproliferative, antibacterial, and antiviral activities . The chloro substituent at the 6-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, enabling the rapid exploration of structure-activity relationships. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material using appropriate safety protocols. Specific data on solubility, stability, and mechanism of action for this precise congener are subject to ongoing research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

923012-51-5

Molecular Formula

C11H6ClN3

Molecular Weight

215.64 g/mol

IUPAC Name

6-chloropyrido[2,3-c][1,5]naphthyridine

InChI

InChI=1S/C11H6ClN3/c12-11-10-7(3-1-5-14-10)9-8(15-11)4-2-6-13-9/h1-6H

InChI Key

HZTXCMCFQDFXQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=NC(=C2N=C1)Cl)C=CC=N3

Origin of Product

United States

Synthetic Methodologies for 6 Chloropyrido 2,3 C 1 2 Naphthyridine and Its Analogues

Strategies for the Construction of the Pyrido[2,3-c]nih.govmdpi.comnaphthyridine Core

The assembly of the fundamental pyrido[2,3-c] nih.govmdpi.comnaphthyridine skeleton is paramount. The strategies employed are typically centered on the formation of one of the pyridine (B92270) rings by cyclizing precursors that already contain the other pre-formed pyridine ring. This approach leverages well-established cyclization reactions that have been historically used for quinoline (B57606) and naphthyridine synthesis.

Cyclization reactions are the cornerstone of naphthyridine synthesis. These reactions build the heterocyclic rings through intramolecular bond formation, often driven by acid or base catalysis, or thermal conditions. The choice of reaction depends on the available starting materials and the desired substitution pattern on the final molecule.

The Friedländer synthesis is a versatile and direct method for constructing quinoline and, by extension, naphthyridine rings. wikipedia.orgorganicreactions.org The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. jk-sci.comnih.gov This condensation can be catalyzed by either acids or bases. organicreactions.orgjk-sci.com

The general mechanism can proceed via two pathways: an initial aldol (B89426) condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction. wikipedia.org To synthesize a pyrido[2,3-c] nih.govmdpi.comnaphthyridine core, a suitable starting material would be an appropriately substituted 2-aminonicotinaldehyde or a related aminopyridine aldehyde or ketone. For instance, the reaction of 3-aminoquinaldehyde with 2-acetylpyridine (B122185) in the presence of sodium hydroxide (B78521) has been used to prepare a benzo[b] nih.govmdpi.comnaphthyridine derivative, illustrating the applicability of this method to fused systems. mdpi.com

Recent advancements have focused on developing milder and more efficient catalytic systems to promote the condensation, including the use of propylphosphonic anhydride (B1165640) (T3P®) and various Lewis acids. wikipedia.orgresearchgate.net

Table 1: Catalysts and Conditions in Friedländer Synthesis for Naphthyridines and Related Compounds

Catalyst/Reagent Substrates Conditions Product Type
Sodium Hydroxide (NaOH) 3-aminoquinaldehyde, 2-acetylpyridine Ethanol (B145695) Benzo[b] nih.govmdpi.comnaphthyridine
Propylphosphonic Anhydride (T3P®) 2-aminobenzaldehydes, ketones Mild conditions Polysubstituted quinolines
Trifluoroacetic acid, Iodine, Lewis acids 2-aminobenzaldehydes, ketones Various Quinolines

This table presents examples of catalysts and conditions used in Friedländer and related syntheses to form fused pyridine ring systems.

The Skraup synthesis is a classic, powerful method for producing quinolines, first reported by Czech chemist Zdenko Hans Skraup. wikipedia.org The archetypal reaction involves heating an aromatic amine (like aniline) with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent such as nitrobenzene. wikipedia.orguop.edu.pk This reaction can be adapted to synthesize naphthyridines by using an aminopyridine as the starting aromatic amine. nih.gov

The mechanism involves several stages:

Dehydration of glycerol by sulfuric acid to form acrolein. uop.edu.pk

Michael-type addition of the aminopyridine to the acrolein. uop.edu.pk

Acid-catalyzed cyclization of the resulting intermediate.

Dehydration and subsequent oxidation to yield the aromatic naphthyridine ring system. uop.edu.pk

The traditional Skraup reaction is known for being highly exothermic and potentially violent. wikipedia.orguop.edu.pk To moderate the reaction, ferrous sulfate (B86663) is often added. youtube.com Modifications to the classic procedure have been developed to improve safety and yield. These include using different oxidizing agents, such as arsenic acid, or employing milder catalysts. wikipedia.org For example, the synthesis of 1,5-naphthyridine (B1222797) derivatives from 3-aminopyridine (B143674) compounds has been achieved using iodine as a catalyst in a dioxane/water mixture. nih.gov Annulated naphthonaphthyridines have also been prepared from 2-aminobenzo[f]quinoline using glycerol and an oxidant. mdpi.com

Table 2: Conditions for Skraup Synthesis of Naphthyridines

Starting Amine Reagents Oxidizing Agent Moderator/Catalyst Product
3-Aminopyridine Glycerol, H₂SO₄ Nitrobenzene Ferrous sulfate 1,5-Naphthyridine
Substituted 3-aminopyridines Glycerol Iodine - 1,5-Naphthyridine derivatives

This table summarizes various conditions reported for the Skraup synthesis of different naphthyridine cores.

The Gould-Jacobs reaction provides a route to 4-hydroxyquinoline (B1666331) derivatives, which can be further modified. wikipedia.org The sequence begins with the condensation of an aromatic amine with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative), followed by a high-temperature thermal cyclization. wikipedia.orgablelab.eu This methodology is effective for synthesizing 1,5-naphthyridin-4-one scaffolds when 3-aminopyridine is used as the starting amine. nih.gov

The first step, the substitution of the ethoxy group of the malonate by the amine, typically proceeds under milder conditions. The subsequent intramolecular cyclization requires significant thermal energy, often achieved by heating in a high-boiling solvent like diphenyl ether or by using microwave irradiation, which can dramatically reduce reaction times and improve yields. ablelab.eu The resulting 4-hydroxy-1,5-naphthyridine-3-carboxylate can then undergo saponification and decarboxylation to yield the 4-hydroxy-1,5-naphthyridine. wikipedia.org This hydroxy group can later be converted to a chlorine atom, providing a potential route to chloro-substituted naphthyridines. The Gould-Jacobs reaction has been applied to the synthesis of various pyrido[2,3-d]pyrimidine (B1209978) derivatives, showcasing its utility in building fused heterocyclic systems. nih.gov

Table 3: Comparison of Heating Methods for Gould-Jacobs Cyclization

Heating Method Temperature Time Observations
Conventional (Reflux) ~250 °C (e.g., in Diphenyl ether) Several hours Traditional method, often with lower yields
Microwave Irradiation 250 °C 15 min Low conversion to final product
Microwave Irradiation 300 °C 5 min Higher yield (47%) of cyclized product

Data adapted from a study on quinoline synthesis, illustrating the impact of reaction conditions on the thermal cyclization step. ablelab.eu

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms six-membered rings with high regio- and stereoselectivity. acsgcipr.org While the classic reaction involves all-carbon dienes and dienophiles, the hetero-Diels-Alder variant, which incorporates heteroatoms, is a key strategy for synthesizing heterocyclic rings like pyridines. acsgcipr.org

To construct a pyridine ring, the reaction can involve a 1-aza- or 2-azadiene reacting with an alkyne or enamine dienophile. rsc.orgnih.gov Following the initial cycloaddition, an elimination or rearrangement step typically occurs to yield the aromatic pyridine ring. acsgcipr.org Inverse-electron-demand Diels-Alder reactions, where an electron-poor diene (e.g., a 1,2,4-triazine) reacts with an electron-rich dienophile, are particularly successful for pyridine synthesis. acsgcipr.org

A relevant application for naphthyridine synthesis is the Povarov reaction, an aza-Diels-Alder reaction. This has been used to create 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives by reacting imines (formed from 3-aminopyridines and aldehydes) with alkenes. nih.gov The resulting tetrahydro-naphthyridines can then be aromatized to the fully unsaturated naphthyridine core. nih.gov

The Chichibabin reaction is fundamentally a nucleophilic amination reaction, not a ring-closing cyclization. wikipedia.org It involves the direct substitution of a hydrogen atom on a pyridine ring (typically at the 2- or 6-position) with an amino group, using a strong base like sodium amide (NaNH₂). scientificupdate.com

While it does not directly construct the pyrido[2,3-c] nih.govmdpi.comnaphthyridine core, the Chichibabin reaction is a crucial strategic tool for preparing the necessary precursors. scientificupdate.com For many of the aforementioned cyclization strategies (e.g., Skraup, Gould-Jacobs), an aminopyridine is the key starting material. The Chichibabin reaction provides a direct route to synthesize these essential building blocks from simple pyridines. The mechanism involves the nucleophilic addition of the amide anion to the pyridine ring to form a Meisenheimer-type σ-adduct, followed by the elimination of a hydride ion to restore aromaticity. wikipedia.org The reaction has been successfully applied to 1,X-naphthyridines themselves, demonstrating its utility on these ring systems. acs.org

Table 4: Mentioned Chemical Compounds

Compound Name
6-Chloropyrido[2,3-c] nih.govmdpi.comnaphthyridine
Phosphorus oxychloride
2-Aminonicotinaldehyde
3-Aminoquinaldehyde
2-Acetylpyridine
Sodium hydroxide
Propylphosphonic anhydride
Trifluoroacetic acid
Iodine
Sulfamic acid
3-Aminopyridine
4-Hydroxycoumarin
Aniline
Glycerol
Sulfuric acid
Nitrobenzene
Acrolein
Ferrous sulfate
Arsenic acid
Dioxane
2-Aminobenzo[f]quinoline
Oleum
Diethyl ethoxymethylenemalonate
Diphenyl ether
4-Hydroxy-1,5-naphthyridine-3-carboxylate
4-Hydroxy-1,5-naphthyridine
1,2,4-Triazine

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.org This approach is characterized by high atom economy, procedural simplicity, and the ability to rapidly generate diverse molecular libraries. rsc.orgorgchemres.org While specific MCRs leading directly to 6-Chloropyrido[2,3-c] nih.govdiva-portal.orgnaphthyridine are not extensively documented in dedicated literature, the principles of MCRs are widely applied to the synthesis of various naphthyridine isomers and related heterocyclic systems. rsc.orgekb.eg

For instance, three-component condensation reactions are commonly used to build the core naphthyridine structure. A typical reaction might involve an aminopyridine, an aldehyde, and a compound with an active methylene (B1212753) group, such as malononitrile (B47326) or an ester of cyanoacetic acid, often under catalysis. organic-chemistry.org These reactions proceed through a cascade of events, including condensation, cyclization, and aromatization, to yield the final heterocyclic product. The strategic selection of a chlorinated aminopyridine or a chlorinated aldehyde within such a reaction could theoretically provide a direct route to the desired chloro-substituted pyridonaphthyridine.

The table below summarizes various MCR strategies that have been successfully employed to synthesize different naphthyridine scaffolds, illustrating the versatility of this approach.

Naphthyridine TypeComponentsCatalyst/ConditionsReference
1,8-Naphthyridines 2-Aminopyridine, Aldehyde, Malononitrile/CyanoacetateN-Bromosulfonamide (Lewis Acid) organic-chemistry.org
1,6-Naphthyridines 4-Aminopyridine, Cyclic Enol EthersCamphor Sulfonic Acid (CSA) ekb.eg
Pyrido[2,3-d]pyrimidines Malononitrile, Aldehyde, 6-aminouracilVarious researchgate.net
Tetrahydroquinolines Aromatic Amine, Aldehyde, DienophileTrifluoroacetic Acid mdpi.com

Synthesis of Halogenated Naphthyridine Precursors and Intermediates

The synthesis of the target molecule relies heavily on the availability of appropriately halogenated precursors, particularly chlorinated pyridine derivatives that can be incorporated into the final tricyclic structure.

Introduction of Chlorine Substituents at Pyridine Rings

The introduction of chlorine atoms onto a pyridine ring is a fundamental transformation for creating key synthetic intermediates. Due to the electron-deficient nature of the pyridine ring, electrophilic substitution reactions often require harsh conditions, such as high temperatures. youtube.com

Several methods for the chlorination of pyridines have been developed:

Gas-Phase Chlorination: This industrial method often involves reacting pyridine or its derivatives (like picoline) with molecular chlorine at elevated temperatures, sometimes exceeding 300°C. youtube.com These reactions can proceed via a radical mechanism and may result in a mixture of products. youtube.com

Liquid-Phase Chlorination: Chlorination can also be performed in the liquid phase. For example, the synthesis of 2,6-dichloropyridine (B45657) can be achieved by reacting 2-chloropyridine (B119429) with chlorine at temperatures between 160°C and 200°C in the absence of a catalyst. google.com

Chlorination using Thionyl Chloride: Reagents like thionyl chloride have been used for the chlorination of substituted pyridines, which can offer different regioselectivity compared to elemental chlorine. youtube.com

Metallation-Chlorination: For more controlled and regioselective chlorination, a common laboratory approach involves the deprotonation of the pyridine ring using a strong base (e.g., lithium diisopropylamide, LDA) to form a lithiated intermediate. This intermediate can then be quenched with an electrophilic chlorine source (e.g., hexachloroethane) to introduce a chlorine atom at a specific position. youtube.com

These methods are crucial for producing building blocks that already contain the necessary chlorine substituents prior to the construction of the naphthyridine core.

Utilization of 2,6-Dichloropyridine and Related Halogenated Pyridines

Halogenated pyridines, particularly those with multiple halogen atoms like 2,6-dichloropyridine, are versatile and highly valuable precursors in the synthesis of fused heterocyclic systems. The chlorine atoms can act as leaving groups for nucleophilic substitution or as handles for cross-coupling reactions, in addition to being retained in the final product.

A modified Skraup synthesis, a classic method for quinoline synthesis, can be adapted for naphthyridines using halogenated precursors. For example, 2,6-dichloro-3-nitrobenzoic acid has been used as a starting material, which upon reaction with an aminopyridine and subsequent cyclization, yields a chloro-substituted benzo[b] nih.govdiva-portal.orgnaphthyridinone derivative. nih.gov Similarly, halogenated aminopyridines are key starting materials. 2-Chloro-3,5-diaminopyridine can react with dicarbonyl compounds to form the 1,5-naphthyridine ring system. mdpi.com

Modern cross-coupling reactions further enhance the utility of these precursors. A dihalogenated pyridine, such as 2-bromo-6-fluoropyridin-3-amine, can undergo a palladium-catalyzed Heck reaction with an acrylate, followed by an intramolecular cyclization to construct the 1,5-naphthyridinone skeleton. mdpi.comnih.gov

The following table presents examples of halogenated pyridine precursors used in the synthesis of naphthyridines and related structures.

PrecursorReaction TypeProduct TypeReference
2,6-Dichloro-3-nitrobenzoic acid Modified Skraup SynthesisBenzo[b] nih.govdiva-portal.orgnaphthyridinone nih.gov
2-Chloro-3,5-diaminopyridine Condensation/Cyclization1,5-Naphthyridine mdpi.com
2-Bromo-6-fluoropyridin-3-amine Heck Reaction/Cyclization1,5-Naphthyridinone mdpi.comnih.gov
2-Chloropyridine Liquid-Phase Chlorination2,6-Dichloropyridine google.com

Specific Synthetic Routes Leading to 6-Chloropyrido[2,3-c]nih.govdiva-portal.orgnaphthyridine and its Direct Precursors

While a definitive, step-by-step synthesis for 6-Chloropyrido[2,3-c] nih.govdiva-portal.orgnaphthyridine is not prominently detailed, its structure can be achieved through established heterocyclic chemistry reactions. A plausible approach involves the condensation and cyclization of two appropriately substituted pyridine precursors. For instance, a Friedländer-type annulation could be employed, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

In a hypothetical route to the target compound, one could envision the reaction between a chlorinated 2-aminopyridine-3-carbaldehyde derivative and a pyridine-containing active methylene compound. Alternatively, a Gould-Jacobs type reaction starting from a chlorinated 3-aminopyridine and a suitable malonic acid derivative could be used to construct one of the rings, followed by further cyclization to complete the tricyclic system. mdpi.comnih.gov The key to these syntheses is the strategic incorporation of the chlorine atom on one of the pyridine precursors before the final ring-closing steps.

Conversion of 6-Chloropyrido[2,3-c]nih.govdiva-portal.orgnaphthyridine to other 1,5-Naphthyridine Derivatives

The chlorine atom in 6-Chloropyrido[2,3-c] nih.govdiva-portal.orgnaphthyridine is not merely a static substituent; it activates the molecule for further chemical transformations, making it a valuable intermediate for generating analogues. The chlorine atom, being on an electron-deficient pyridine ring, is susceptible to nucleophilic aromatic substitution (SNAr).

Research has shown that 6-chloropyrido[2,3-c] nih.govdiva-portal.orgnaphthyridine undergoes conversion when refluxed in a solvent like methanol. nih.gov This reactivity highlights the lability of the C-Cl bond and suggests that the chlorine atom can be displaced by a variety of nucleophiles. This allows for the synthesis of a diverse array of derivatives by introducing different functional groups at the 6-position. For example, reaction with amines (aminolysis), alcohols/alkoxides (alkoxylation), or thiols (thiolation) could yield amino, ether, and thioether derivatives, respectively. This chemical handle is a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.

The table below illustrates potential transformations of the title compound.

Reagent/NucleophileReaction TypeProduct Class
Methanol (reflux) Solvolysis/RearrangementConverted 1,5-Naphthyridine derivative nih.gov
Ammonia / Primary or Secondary Amines SNAr (Amination)6-Aminopyrido[2,3-c] nih.govdiva-portal.orgnaphthyridines
Sodium Alkoxides (e.g., NaOMe, NaOEt) SNAr (Alkoxylation)6-Alkoxypyrido[2,3-c] nih.govdiva-portal.orgnaphthyridines
Sodium Thiolates (e.g., NaSMe) SNAr (Thiolation)6-(Methylthio)pyrido[2,3-c] nih.govdiva-portal.orgnaphthyridines
Organometallic Reagents (e.g., Grignard, Organozinc) Cross-Coupling (e.g., Kumada, Negishi)6-Alkyl/Aryl-pyrido[2,3-c] nih.govdiva-portal.orgnaphthyridines

Reactivity and Chemical Transformations of 6 Chloropyrido 2,3 C 1 2 Naphthyridine

Nucleophilic Substitution Reactions at the Chlorine Atom

The chlorine atom at the 6-position of the pyrido[2,3-c] nih.govwikipedia.orgnaphthyridine ring system is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is analogous to that observed in other electron-deficient chloro-heterocycles like chloropyridines and chloropurines. nih.govzenodo.org The electron-withdrawing effects of the nitrogen atoms in the fused ring system activate the C-Cl bond towards attack by nucleophiles.

For instance, reacting 6-chloropyrido[2,3-c] nih.govwikipedia.orgnaphthyridine under reflux conditions can lead to its total conversion into a substituted 1,5-naphthyridine (B1222797) derivative. mdpi.com The reaction proceeds via a nucleophilic addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a Meisenheimer-like intermediate, which then expels the chloride ion to yield the substituted product. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to generate a diverse range of functionalized derivatives. nih.gov

The kinetics of such reactions are typically second-order, being first-order in both the substrate and the nucleophile. zenodo.org The facility of the substitution is influenced by the nature of the nucleophile and the solvent system employed.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the pyridonaphthyridine core is challenging due to the inherent electron-deficient character of the pyridine (B92270) rings, which deactivates them towards electrophilic attack. nih.gov In fused naphthyridine systems that include a carbocyclic ring, such as benzonaphthyridines, electrophilic reactions like nitration with a mixture of nitric and sulfuric acid occur exclusively on the more electron-rich benzene (B151609) ring. mdpi.com

For 6-Chloropyrido[2,3-c] nih.govwikipedia.orgnaphthyridine, which consists solely of electron-poor pyridine-type rings, electrophilic substitution is generally unfavorable. Under the strongly acidic conditions required for many SEAr reactions (e.g., nitration), the ring nitrogens would be protonated, further deactivating the system. rsc.org Consequently, forcing conditions would be required, likely leading to low yields and a mixture of products. Any substitution would be predicted to occur at the position least deactivated by the multiple nitrogen atoms.

N-Alkylation and Related Nitrogen Functionalizations

The nitrogen atoms within the pyrido[2,3-c] nih.govwikipedia.orgnaphthyridine skeleton possess lone pairs of electrons and can act as nucleophiles, readily reacting with alkylating agents. nih.gov N-alkylation is a common transformation for fused naphthyridines, typically involving SN2 reactions with alkyl halides or reductive alkylation. mdpi.com

The reaction of 6-Chloropyrido[2,3-c] nih.govwikipedia.orgnaphthyridine with an alkyl halide, such as iodoethane (B44018) or methyl iodide, would furnish the corresponding N-alkylsubstituted quaternary salts. mdpi.comnih.gov The relative nucleophilicity of the different nitrogen atoms in the heterocyclic system will determine the site of alkylation. While selective N-alkylation can sometimes be challenging, leading to a mixture of isomers, specific reaction conditions can favor alkylation at a particular nitrogen. nih.govsciforum.netresearchgate.net For instance, in some systems, the choice of base and solvent can direct the reaction towards either N- or O-alkylation in related hydroxy-naphthyridine tautomers. nih.gov The process can also involve single electron-transfer (SET) mechanisms, particularly when using organometallic alkylating agents like MeLi or ZnR₂. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions and Other Metal-Mediated Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halo-aza-aromatic compounds, including 6-Chloropyrido[2,3-c] nih.govwikipedia.orgnaphthyridine. nih.govnih.gov These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds at the 6-position, providing access to a vast array of complex derivatives. The general catalytic cycle involves oxidative addition of the chloro-naphthyridine to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the product and regenerate the catalyst. youtube.com

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that pairs an organoboron compound with a halide. nih.govmdpi.com In the context of 6-Chloropyrido[2,3-c] nih.govwikipedia.orgnaphthyridine, the chlorine atom at the C-6 position serves as an effective leaving group for this transformation. This allows for the introduction of various aryl, heteroaryl, or alkyl groups.

The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components can be critical for achieving high yields and preventing catalyst deactivation, which can sometimes occur due to complexation between the nitrogen atoms of the substrate and the palladium center. researchgate.net

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Chloro-N-Heterocycles

Component Examples Purpose
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ Catalyst precursor
Ligand PPh₃, SPhos, XPhos Stabilizes catalyst, facilitates oxidative addition/reductive elimination
Boron Reagent Arylboronic acids, alkylboronic esters Source of the new C-substituent
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Promotes transmetalation

| Solvent | Dioxane, Toluene, DMF, often with water | Solubilizes reactants |

This methodology has been successfully applied to synthesize a wide range of substituted naphthyridines and related heterocyclic systems. mdpi.com

Buchwald Cyclization in Naphthyridine Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. An intramolecular variant, often referred to as Buchwald cyclization, can be a powerful strategy for synthesizing fused heterocyclic systems. nih.gov While palladium is common, copper-catalyzed versions are also effective, particularly for intramolecular amidation reactions. mdpi.com

This strategy can be envisioned for the synthesis of more complex, fused polycyclic systems starting from a suitably substituted 6-Chloropyrido[2,3-c] nih.govwikipedia.orgnaphthyridine derivative. For example, if an amino group is present elsewhere in a side chain attached to the naphthyridine core, an intramolecular Buchwald cyclization could be used to form an additional ring. Such strategies have been employed to synthesize complex structures like indolo[3,2,1-de] nih.govwikipedia.orgnaphthyridin-6-ones from halo-naphthyridine precursors. mdpi.comnih.gov The selectivity for forming 5-, 6-, or 7-membered rings in these intramolecular cyclizations can often be controlled by the choice of the palladium catalyst and ligand system. mit.edu

Radical Cyclization Pathways (e.g., Xanthate-Mediated)

Radical cyclization offers a complementary approach to ionic or metal-catalyzed methods for ring formation. wikipedia.org These reactions proceed through radical intermediates and are known for their ability to form C-C bonds under mild, neutral conditions. princeton.edu A common method involves the generation of a radical from an organohalide precursor using a radical initiator (like AIBN) and a chain-transfer agent (like tributyltin hydride). princeton.edu

Xanthate-mediated radical cyclization (Barton-McCombie deoxygenation and related reactions) is a specific type of radical reaction. While direct examples involving 6-Chloropyrido[2,3-c] nih.govwikipedia.orgnaphthyridine are not prominent in the literature, the methodology is applicable. A hypothetical pathway would involve first replacing the chlorine atom with a group containing a radical precursor (e.g., a xanthate ester) and an unsaturated moiety (e.g., an alkene or alkyne). Upon radical initiation, an intramolecular cyclization would occur, forming a new ring fused to the pyridonaphthyridine core. The success of such a cyclization depends on the kinetics of the intramolecular addition relative to competing intermolecular reactions. wikipedia.org

Side Chain Modifications and Derivatization

The primary focus of side chain modification for 6-Chloropyrido[2,3-c] nih.govmdpi.comnaphthyridine centers on the reactivity of the chloro group. This substituent is a versatile handle for introducing a variety of other functional groups via nucleophilic substitution reactions.

Detailed research has demonstrated that the chloro group can be displaced. For instance, reacting 6-Chloropyrido[2,3-c] nih.govmdpi.comnaphthyridine under reflux conditions can lead to its conversion to the corresponding unsubstituted pyrido[2,3-c] nih.govmdpi.comnaphthyridine, indicating a dechlorination reaction. mdpi.com This transformation highlights the lability of the C-Cl bond and suggests the potential for substitution with other nucleophiles.

While specific derivatization examples for 6-Chloropyrido[2,3-c] nih.govmdpi.comnaphthyridine are not extensively documented in publicly available literature, the general reactivity of chloro-substituted 1,5-naphthyridines provides a framework for potential transformations. These can include reactions with amines, alcohols, and thiols to introduce new side chains and build more complex molecular architectures.

Table 1: Examples of Side Chain Modification Reactions
ReactantReagents and ConditionsProductReaction Type
6-Chloropyrido[2,3-c] nih.govmdpi.comnaphthyridineRefluxPyrido[2,3-c] nih.govmdpi.comnaphthyridineDechlorination

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of 6-Chloropyrido[2,3-c] nih.govmdpi.comnaphthyridine is influenced by both the heterocyclic core and the chloro substituent.

Reduction:

The aforementioned dechlorination of 6-Chloropyrido[2,3-c] nih.govmdpi.comnaphthyridine upon reflux can be considered a reductive process where the chloro group is removed. mdpi.com In a broader context for the 1,5-naphthyridine scaffold, catalytic hydrogenation is a common method for the reduction of the heterocyclic rings. For the general class of 1,5-naphthyridines, catalytic reduction with palladium on charcoal in ethanol (B145695) has been shown to yield the corresponding 1,2,3,4-tetrahydro derivatives.

Oxidation:

The nitrogen atoms in the pyridonaphthyridine rings are susceptible to oxidation. N-oxidation of 1,5-naphthyridines is a known transformation, typically achieved using peracids. This reaction can influence the subsequent reactivity of the ring system.

Furthermore, the oxidation of reduced naphthyridine derivatives is a viable pathway to the aromatic system. For instance, tetrahydro-1,5-naphthyridines can be oxidized to their aromatic 1,5-naphthyridine counterparts using reagents such as selenium at high temperatures or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.gov While these reactions have not been specifically reported for 6-Chloropyrido[2,3-c] nih.govmdpi.comnaphthyridine, they represent potential transformations for its reduced precursors.

Table 2: General Oxidation and Reduction Reactions of the 1,5-Naphthyridine Core
Reactant TypeReagents and ConditionsProduct TypeReaction Type
1,5-NaphthyridinePeracid1,5-Naphthyridine-N-oxideN-Oxidation
Tetrahydro-1,5-naphthyridineSelenium, high temperature or DDQ1,5-NaphthyridineAromatization (Oxidation)
1,5-NaphthyridinePd/C, Ethanol1,2,3,4-Tetrahydro-1,5-naphthyridine (B1311120)Reduction

Spectroscopic Characterization and Structural Elucidation of 6 Chloropyrido 2,3 C 1 2 Naphthyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 6-Chloropyrido[2,3-c] researchgate.netmdpi.comnaphthyridine would provide crucial information about the number of different types of protons, their electronic environments, and their proximity to one another. The spectrum would be expected to show a series of signals in the aromatic region. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent. Spin-spin coupling patterns (J-coupling) between adjacent protons would help to establish the connectivity of the protons on the fused pyridine (B92270) and naphthyridine ring system.

Hypothetical ¹H NMR Data Table

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-x --- --- ---
H-y --- --- ---
H-z --- --- ---

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and provide insights into their chemical environment. The carbon atoms directly bonded to nitrogen or chlorine would be expected to appear at characteristic chemical shifts. The fully substituted carbons (quaternary carbons) would also be identifiable.

Hypothetical ¹³C NMR Data Table

Carbon Chemical Shift (ppm)
C-x ---
C-y ---
C-z ---

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 6-Chloropyrido[2,3-c] researchgate.netmdpi.comnaphthyridine, the IR spectrum would be expected to show characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic rings. The C-H stretching and bending vibrations of the aromatic protons would also be present. A key feature would be the C-Cl stretching vibration, which typically appears in the fingerprint region of the spectrum.

Hypothetical IR Data Table

Wavenumber (cm⁻¹) Intensity Assignment
3100-3000 Medium Aromatic C-H stretch
1600-1450 Strong-Medium Aromatic C=C and C=N stretch
800-600 Strong C-Cl stretch

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The mass spectrum of 6-Chloropyrido[2,3-c] researchgate.netmdpi.comnaphthyridine would provide its exact molecular weight, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would offer structural information, showing how the molecule breaks apart under ionization. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+) and chlorine-containing fragment ions, with an M+2 peak approximately one-third the intensity of the M+ peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The UV-Vis spectrum of 6-Chloropyrido[2,3-c] researchgate.netmdpi.comnaphthyridine would be expected to show absorption bands corresponding to π-π* electronic transitions within the conjugated aromatic system. The position of the absorption maxima (λmax) and the molar absorptivity (ε) would be characteristic of the compound's electronic structure.

Theoretical and Computational Studies on 6 Chloropyrido 2,3 C 1 2 Naphthyridine and Analogues

Density Functional Theory (DFT) Calculations of Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic structure and energetics of heterocyclic compounds, including naphthyridine derivatives. nih.govmdpi.com DFT methods are employed to optimize molecular geometries, calculate energies, and analyze the distribution of electrons within a molecule. researchgate.netijcce.ac.ir

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insights into the chemical reactivity, kinetic stability, and electronic excitation properties of a molecule. nih.gov A smaller energy gap generally suggests higher reactivity and greater ease of intramolecular charge transfer. nih.gov For instance, studies on various pyridine (B92270) and naphthyridine derivatives have shown that substitutions on the heterocyclic core can significantly modulate the HOMO-LUMO gap, thereby tuning the molecule's electronic behavior. nih.govnih.gov

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, elucidates donor-acceptor interactions, charge delocalization, and the stability arising from hyperconjugative interactions within the molecule. ijcce.ac.irsemanticscholar.org Furthermore, DFT is used to calculate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites susceptible to electrophilic or nucleophilic attack. mdpi.comresearchgate.net In studies of 1,5-naphthyridine (B1222797) systems, DFT has been applied to calculate properties such as proton affinities and ionization energies, revealing how the positions of nitrogen atoms influence the electronic characteristics of the polycyclic aromatic system. nih.gov These computational approaches have proven invaluable for understanding the stability and reactivity of novel 1,8-naphthyridine (B1210474) derivatives proposed as potential therapeutic agents. researchgate.net

Table 1: Summary of Properties Investigated by DFT for Naphthyridine Analogues
PropertyDescriptionTypical Application/InsightReferences
Geometric OptimizationCalculation of the lowest energy three-dimensional structure.Provides accurate bond lengths, bond angles, and dihedral angles. nih.gov
HOMO/LUMO EnergiesEnergies of the highest occupied and lowest unoccupied molecular orbitals.The energy gap (ΔE) indicates chemical reactivity and electronic transition energy. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP)Visualizes the electrostatic potential on the electron density surface.Identifies positive (electrophilic) and negative (nucleophilic) sites for reactions. mdpi.comresearchgate.net
Natural Bond Orbital (NBO) AnalysisAnalyzes charge transfer, conjugative, and hyperconjugative interactions.Elucidates intramolecular electronic delocalization and molecular stability. ijcce.ac.irsemanticscholar.org
EnergeticsCalculation of thermodynamic properties like total energy and stability.Compares the relative stability of different isomers or conformers. nih.govresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the behavior of molecules in their electronically excited states. rsc.org TD-DFT is widely used to predict the photophysical properties of compounds like naphthyridine derivatives, including their absorption and emission spectra. rsc.orgsemanticscholar.org

The primary application of TD-DFT is the calculation of vertical excitation energies, which correspond to the absorption of light. These calculations allow for the simulation of UV-Visible absorption spectra, predicting the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.goveurjchem.com Studies on various naphthyridine-based chromophores have demonstrated a good correlation between TD-DFT computed spectra and experimental results, validating the method's predictive power. rsc.orgias.ac.in

Furthermore, TD-DFT provides insights into the nature of electronic transitions. Natural Transition Orbital (NTO) analysis can simplify the description of an electronic transition, often representing it as a single pair of "hole" and "particle" orbitals, which clearly visualizes the redistribution of electron density upon excitation. rsc.org This is particularly useful for characterizing intramolecular charge-transfer (ICT) states, which are crucial in the design of materials for nonlinear optics (NLO) and other optoelectronic applications. nih.govnih.gov The photophysical behavior, including fluorescence lifetimes and quantum yields, can also be rationalized through the analysis of excited state dynamics, which TD-DFT helps to elucidate. nih.govnih.govcnr.it

Table 2: Applications of TD-DFT in Studying Naphthyridine Analogues
Parameter/PropertyMethodologyInsight ProvidedReferences
UV-Visible Absorption SpectraCalculation of vertical excitation energies and oscillator strengths.Predicts λmax and intensity of electronic absorption bands. nih.goveurjchem.com
Nature of Electronic TransitionsAnalysis of molecular orbitals involved in the excitation (e.g., NTOs).Characterizes transitions as π→π, n→π, or intramolecular charge transfer (ICT). rsc.orgias.ac.in
Excited State DynamicsMapping of potential energy surfaces of excited states.Helps understand de-excitation pathways, such as fluorescence and intersystem crossing. nih.govrsc.org
Nonlinear Optical (NLO) PropertiesCalculation of hyperpolarizabilities (β).Assesses the potential of a molecule for applications in photonics and optoelectronics. nih.govrsc.orgnih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.gov In the context of naphthyridine derivatives, these methods are frequently applied in drug discovery to investigate how these compounds interact with biological targets such as enzymes or receptors. rsc.orgmdpi.com

The process involves placing the ligand (the naphthyridine derivative) into the binding site of a macromolecular target (e.g., a protein) whose three-dimensional structure is known. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy or a docking score. researchgate.net Lower binding energies typically indicate a more stable protein-ligand complex.

Docking studies on various naphthyridine analogues have been performed against a range of biological targets. For example, derivatives have been docked into the active sites of kinases, HIV-1 integrase, and bacterial enzymes to explore their potential as inhibitors. rsc.orgmdpi.comtbzmed.ac.ir These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that are critical for binding. malayajournal.org For instance, a molecular docking study of 1,8-naphthyridine derivatives against the human estrogen receptor identified specific compounds with better binding energies than the standard drug Tamoxifen. researchgate.net Similarly, docking simulations of 1,7-naphthyridine (B1217170) analogues helped to elucidate the structural basis for their inhibitory activity against the PIP4K2A enzyme. nih.govrsc.org This information is invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its potency and selectivity. nih.gov

Table 3: Examples of Molecular Docking Studies on Naphthyridine Analogues
Naphthyridine AnalogueBiological TargetKey FindingsReferences
1,8-Naphthyridine DerivativesHuman Estrogen Receptor (1ERR)Identified compounds with superior binding energy compared to Tamoxifen. researchgate.net
1,7-Naphthyridine AnaloguesPIP4K2ARevealed high binding affinity for several compounds, explaining their inhibitory activity. nih.govrsc.org
1,8-Naphthyridine-3-carbonitrile AnaloguesMtb InhA (4TZK)Predicted binding modes within the active site of the anti-mycobacterial target. rsc.org
Dibenzo Naphthyridine AnaloguesPDK-1 (Anticancer Target)Identified hydrogen bonding interactions with key residues like Ala160 and Ser160. malayajournal.org

Quantitative Structure-Activity Relationship (QSAR) Analysis of Naphthyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org QSAR models are developed by correlating calculated molecular descriptors (which quantify physicochemical properties like steric, electronic, and hydrophobic features) with experimentally measured activities. nih.govnih.gov

For naphthyridine derivatives, QSAR has been widely used to understand the structural requirements for various biological activities, including anticancer, antimicrobial, and antiviral effects. nih.govtbzmed.ac.ir The process involves generating a dataset of compounds with known activities, calculating a large number of molecular descriptors for each, and then using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model. nih.gov

Both 2D-QSAR and 3D-QSAR methods have been applied to naphthyridines. 2D-QSAR models use descriptors derived from the 2D representation of the molecule, such as topological indices. nih.gov 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use descriptors derived from the 3D aligned structures of the molecules. nih.govyoutube.com These 3D methods generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a 3D-QSAR study on naphthyridine derivatives with cytotoxic activity identified that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring were important for activity. nih.gov Successful QSAR models exhibit high internal and external predictive power, validated through statistical metrics like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred). nih.govyoutube.com These validated models can then be used to predict the activity of newly designed compounds, prioritizing synthetic efforts. researchgate.nettbzmed.ac.ir

Table 4: Statistical Parameters of Example QSAR Models for Naphthyridine/Pyridine Derivatives
Compound SeriesQSAR Methodq² (Cross-validated R²)r²_pred (Predictive R²)Biological ActivityReferences
Naphthyridine DerivativesCoMSIA (3D-QSAR)0.8570.966Cytotoxicity (HeLa cells) nih.gov
1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridinesCoMFA (3D-QSAR)Not specifiedNot specifiedAnticancer activity nih.gov
Naphthyridine DerivativesConsensus GAPLS-MLR (2D-QSAR)Not specified0.775HIV-1 Integrase Inhibition researchgate.nettbzmed.ac.ir
Pyridopyridazin-6-onesCoMFA (3D-QSAR)0.6110.630p38-α MAPK Inhibition youtube.com

Computational Approaches in Heterocyclic Chemistry Research

The study of 6-Chloropyrido[2,3-c] nih.govresearchgate.netnaphthyridine and its analogues is emblematic of the broader field of heterocyclic chemistry, where computational methods have become indispensable. cuny.edudigitallibrary.co.in The theoretical approaches discussed—DFT, TD-DFT, molecular docking, and QSAR—represent a powerful toolkit that researchers use to explore, predict, and rationalize the chemical, physical, and biological properties of heterocyclic compounds. researchgate.net

Computational chemistry allows for the investigation of molecules and reaction mechanisms at a level of detail that is often inaccessible through experimental means alone. cuny.edu It enables the rapid screening of virtual libraries of compounds, predicting their properties and activities before they are synthesized, thus saving significant time and resources. researchgate.net For instance, high-level ab initio calculations on 1,5-naphthyridine have been used to study its potential as an organic hydrogen carrier by evaluating the thermodynamics of its dehydrogenation. nih.gov

Moreover, these computational tools provide a framework for understanding structure-property and structure-activity relationships. semanticscholar.org By dissecting the electronic and steric factors that govern molecular behavior and biological interactions, researchers can formulate hypotheses and design more effective molecules, whether for applications in medicine, materials science, or catalysis. researchgate.net The synergy between computational prediction and experimental validation accelerates the cycle of design, synthesis, and testing, driving innovation in the vast and complex world of heterocyclic chemistry. digitallibrary.co.in

Biological Activity and Structure Activity Relationship Sar Studies of 6 Chloropyrido 2,3 C 1 2 Naphthyridine Derivatives in Vitro

Anti-infectious Activities in Vitro

Antiviral Activity

The naphthyridine scaffold is a recognized pharmacophore in compounds exhibiting a range of biological activities, including potent antiviral effects. nih.gov Derivatives of various naphthyridine isomers have demonstrated activity against a spectrum of viruses, such as Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (HCMV), Herpes Simplex Virus (HSV), Human Papillomavirus (HPV), and Hepatitis C Virus (HCV). nih.gov The antiviral potency of many of these analogs has been observed in the nanomolar range, highlighting the potential of this chemical class in antiviral drug discovery. nih.govresearchgate.net Although specific antiviral data for 6-Chloropyrido[2,3-c] mdpi.comnih.govnaphthyridine is not detailed in the reviewed literature, the established antiviral profile of the broader naphthyridine family suggests that this scaffold could serve as a valuable template for developing new antiviral agents. nih.gov

Anti-inflammatory and Analgesic Properties in Vitro

Derivatives of the naphthyridine core structure are known to possess anti-inflammatory and analgesic properties. researchgate.net For instance, certain naturally derived 1,5-naphthyridine (B1222797) compounds, such as canthin-6-one, have been shown to reduce the production of pro-inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-12p70 (IL-12p70) in vitro. mdpi.com

In studies involving other halogenated naphthyridine isomers, significant anti-inflammatory activity has been observed. A 7-chloro-6-fluoro-1,8-naphthyridine derivative, referred to as C-34, demonstrated potent inhibition of inflammatory markers in a lipopolysaccharide (LPS)-treated mouse dendritic cell model. nih.gov This compound significantly downregulated the secretion of TNF-α, IL-1β, and IL-6 by murine splenocytes and THP-1 cells. nih.gov These findings indicate that halogenated naphthyridines can effectively modulate the production of key pro-inflammatory cytokines in vitro.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by a Halogenated Naphthyridine Derivative (C-34)

Cell Line Cytokine Inhibited Potency
Mouse Dendritic Cells TNF-α, IL-8, RANTES, NO Potent inhibition at 0.2 and 2 µM
Murine Splenocytes TNF-α, IL-1-β, IL-6 Significant downregulation
THP-1 Cells TNF-α, IL-1-β, IL-6 Significant downregulation

Data pertains to the related compound 7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide (C-34). nih.gov

Enzyme Inhibition Studies (e.g., BET Bromodomain, DYRK1A, MAO)

The naphthyridine framework has been identified as a key structural motif for the development of various enzyme inhibitors. For example, derivatives of 1,5-naphthyridine have been optimized as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin-like kinase 5 (ALK5). nih.gov Specific aminothiazole and pyrazole derivatives of 1,5-naphthyridine inhibited ALK5 autophosphorylation with IC50 values as low as 4 nM and 6 nM. nih.gov

Furthermore, chlorinated derivatives of related fused naphthyridine systems have shown inhibitory activity against other enzymes. A study on 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] mdpi.comnih.govnaphthyridines found that several derivatives were inhibitors of Monoamine Oxidase B (MAO-B) with potencies in the low micromolar range. mdpi.com Notably, a 1-(2-(4-fluorophenyl)ethynyl) analog achieved an IC50 of 1.35 μM, comparable to the known MAO-B inhibitor pargyline. mdpi.com These examples underscore the versatility of the (chloro)-naphthyridine scaffold in targeting specific enzymes.

Structure-Activity Relationship (SAR) Insights and Pharmacophore Development

Structure-activity relationship (SAR) studies on various naphthyridine series have provided valuable insights for pharmacophore development, primarily in the context of anticancer and antimicrobial activities. nih.govnih.gov

Impact of Halogenation (e.g., Chlorine) on Biological Activity

The introduction of halogen atoms, such as chlorine, onto the naphthyridine scaffold is a common strategy to modulate biological activity. mdpi.comdartmouth.edu While direct SAR data on the 6-chloro position of the pyrido[2,3-c] mdpi.comnih.govnaphthyridine core is scarce, studies on other isomers are informative. For instance, in a series of 7-methyl-1,8-naphthyridinone derivatives investigated for antibacterial properties, the introduction of a bromine atom at the C-6 position was found to enhance activity against Bacillus subtilis. mdpi.com This suggests that halogenation at the C-6 position of the naphthyridine ring system can be a favorable modification for improving biological potency. The electron-withdrawing nature and steric properties of the chlorine atom at position 6 of the pyrido[2,3-c] mdpi.comnih.govnaphthyridine ring are therefore expected to play a significant role in its interaction with biological targets.

Influence of Substituent Position and Nature on Efficacy

The position and chemical nature of substituents on the naphthyridine ring system are critical determinants of biological efficacy. SAR studies on cytotoxic 1,8-naphthyridine (B1210474) derivatives have shown that the placement of substituents significantly impacts activity. nih.gov For example, methyl-substituted compounds at the C-6 or C-7 positions were generally more active than those substituted at the C-5 position. nih.gov

For other classes of naphthyridines, specific functionalities at particular positions are deemed essential for activity. In a review of antitumor quinoline (B57606) and naphthyridine derivatives, it was noted that for certain 1,8-naphthyridines, an aminopyrrolidine group at C-7, a 2'-thiazolyl at N-1, and a carboxy group at C-3 were important for cytotoxicity. nih.gov The synthesis of the parent pyrido[2,3-c] mdpi.comnih.govnaphthyridine scaffold has been achieved through multi-step reactions, providing a platform for introducing diverse substituents to explore and optimize biological activity. nih.gov These findings collectively highlight that both the location and the type of substituent are crucial variables that must be optimized to achieve desired potency and selectivity for a given biological target.

Derivatives and Analogues of 6 Chloropyrido 2,3 C 1 2 Naphthyridine

Fused 1,5-Naphthyridine (B1222797) Derivatives with Diverse Heterocyclic Rings

The fusion of additional heterocyclic rings onto the 1,5-naphthyridine core generates complex polycyclic systems with unique chemical and potentially biological properties. nih.govresearchgate.net These syntheses are often classified based on the nature of the ring fused to the 1,5-naphthyridine structure, such as carbocycles or heterocycles containing nitrogen, oxygen, or sulfur. researchgate.net

Pyridine (B92270) and quinoline (B57606) ring systems are fundamental heterocycles in synthetic and medicinal applications. nih.govmdpi.com Consequently, fused pyrido- and quinolino-naphthyridines are considered highly valuable nitrogenated heterocycles. nih.govmdpi.com The synthesis of pyrido[4,3-c]-, pyrido[3,4-c]-, and pyrido[2,3-c] nih.govscite.ainaphthyridines can be achieved with good yields. nih.govmdpi.com The process often starts from the corresponding pyridonaphthyridinones, which undergo chlorodehydroxylation followed by dehalogenation reactions. nih.govmdpi.com For instance, 6-chloropyrido[c] nih.govscite.ainaphthyridines have been synthesized in good yields by treating pyrido[c] nih.govscite.ainaphthyridin-6-ones with phosphorus oxychloride. nih.govmdpi.com Subsequent dehalogenation of these chloro derivatives can be performed using reagents like ammonium (B1175870) formate (B1220265) and palladium on charcoal. nih.govmdpi.com

The fusion of a benzene (B151609) ring to the 1,5-naphthyridine core results in benzo[b] nih.govscite.ainaphthyridines, a class of compounds that has demonstrated notable biological activities, including cytotoxicity against human cancer cell lines and inhibition of topoisomerase II. nih.govencyclopedia.pubmdpi.com The synthesis of these structures is well-established, with several classical methods being employed. nih.govresearchgate.netmdpi.com

The most common synthetic routes for benzo[b] nih.govscite.ainaphthyridines are based on the Friedländer reaction and the Skraup synthesis, typically using 3-aminopyridine (B143674) or 3-aminoquinoline (B160951) derivatives as starting materials. nih.govmdpi.com A modified Skraup synthesis, for example, can be used to prepare 5,10-dihydrobenzo[b] nih.govscite.ainaphthyridin-10-one. nih.govmdpi.com

Table 1: Synthetic Strategies for Benzo-Fused Naphthyridines

Synthetic Method Starting Materials Key Features
Friedländer Reaction 3-aminoquinoline derivatives and carbonyl compounds A condensation reaction forming the new pyridine ring. nih.govmdpi.com
Skraup Synthesis 3-aminopyridine derivatives and glycerol (B35011) or other carbonyls A classic method for quinoline synthesis adapted for naphthyridines. nih.govmdpi.com
Modified Skraup Synthesis e.g., 2,6-dichloro-3-nitrobenzoic acid and 6-methoxy-3-pyridinamine Allows for the preparation of functionalized benzo[b] nih.govscite.ainaphthyridin-10-ones. nih.govmdpi.com
Semmler–Wolff Transposition Oximes of tetralones fused to pyridine An acid-mediated reaction that leads to dihydrobenzo[c] nih.govscite.ainaphthyridinones. nih.gov

| Intramolecular Diels-Alder | o-furyl(allylamino)pyridines | A cycloaddition approach to prepare 5,6-dihydrobenzo[c] nih.govscite.ainaphthyridines. nih.gov |

The indole (B1671886) nucleus is a prominent scaffold in many natural products and pharmacologically active compounds. Its fusion with the 1,5-naphthyridine system creates indolo-fused naphthyridines with interesting structural complexity. mdpi.com Synthetic strategies often utilize tryptophan, tryptamine (B22526), and their derivatives. nih.govmdpi.com For example, refluxing tryptamine with 2-formylbenzoic acid in ethanol (B145695), followed by the addition of hydrochloric acid, yields hexahydrobenzo[h]indolo[3,2,1-de] nih.govscite.ainaphthyridine hydrochloride. nih.govmdpi.com

Another approach involves a Semmler-Wolff transposition, where heating oximes in an acidic medium can produce indol systems fused to the 1,5-naphthyridine core. mdpi.com This method has been used to prepare tetrahydro-2H-indolo[3,2-c] nih.govscite.ainaphthyridin-2-ones, although reaction conditions often need to be tailored to the specific substituents on the aromatic group. mdpi.com A copper-catalyzed Buchwald cyclization has also been employed to obtain ethyl canthin-6-one-1-carboxylates, which are derivatives of 6H-indolo[3,2,1-de] nih.govscite.ainaphthyridine. nih.gov

Chromeno-fused naphthyridines are another important class of derivatives, incorporating the chromene (benzopyran) ring system. nih.govresearchgate.net These compounds have been synthesized through various methods, including domino reactions and intramolecular cycloadditions. nih.gov A mild and efficient one-pot synthesis of 6H-chromeno[4,3-b] nih.govscite.ainaphthyridine derivatives has been reported via a domino reaction of 3-aminopyridine and O-propargylated salicylaldehydes, using a CuI/InCl3 catalyst system. nih.gov

Additionally, hybrid tetrahydro nih.govscite.ainaphthyridine and nih.govscite.ainaphthyridine derivatives fused with chromenes and chromen-2-ones (coumarins) have been synthesized in good to high yields. nih.govresearchgate.net The key step in this synthetic route is an intramolecular [4+2] cycloaddition reaction of functionalized aldimines. nih.govresearchgate.net Some of the resulting tetracyclic chromeno[4,3-b] nih.govscite.ainaphthyridine derivatives have shown activity as Topoisomerase I inhibitors. researchgate.netencyclopedia.pub

Table 2: Examples of Synthesized Chromeno-Fused Naphthyridine Derivatives

Derivative Structure Synthetic Approach Catalyst/Conditions
6H-Chromeno[4,3-b] nih.govscite.ainaphthyridines Domino reaction CuI/InCl3, acetonitrile, reflux nih.gov
Tetrahydrochromeno[4,3-b] nih.govscite.ainaphthyridines Intramolecular [4+2] cycloaddition Lewis acid (e.g., BF3·Et2O), chloroform, reflux nih.govmdpi.com

Strategies for Diversity-Oriented Synthesis from 6-Chloropyrido[2,3-c]nih.govscite.ainaphthyridine

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules from a common starting material. The chlorine atom in 6-Chloropyrido[2,3-c] nih.govscite.ainaphthyridine serves as a versatile functional handle for such synthetic strategies. Chloro-substituted 1,5-naphthyridines are valuable intermediates for introducing molecular diversity. nih.gov

The chlorine atom can be displaced through various reactions, allowing for the introduction of a wide range of functional groups and building blocks. Key strategies include:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the naphthyridine ring system facilitates the displacement of the chlorine atom by nucleophiles. This is a common method for introducing amino groups. For instance, 4-chloro-1,5-naphthyridine (B1297630) readily reacts with amines to produce 4-amino-1,5-naphthyridine derivatives. nih.gov This methodology can be applied to the 6-chloro position to build a library of amino-substituted pyrido[2,3-c] nih.govscite.ainaphthyridines.

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions provide powerful tools for C-C, C-N, and C-O bond formation.

Buchwald-Hartwig Amination: This reaction allows for the coupling of the chloro-derivative with a vast array of primary and secondary amines using a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov

Suzuki and Stille Couplings: These reactions would enable the introduction of various aryl, heteroaryl, or vinyl groups by coupling the chloro-scaffold with organoboron or organotin reagents, respectively.

Sonogashira Coupling: This reaction can be used to install alkyne functionalities, which can be further elaborated.

Cyanation: The chloro group can be displaced by a cyanide source, often using a metal catalyst, to introduce a nitrile group. nih.gov The nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for diversification.

These synthetic strategies highlight the utility of 6-Chloropyrido[2,3-c] nih.govscite.ainaphthyridine as a key building block for creating libraries of complex heterocyclic compounds for screening in materials science and drug discovery. nih.gov

Advanced Research Perspectives and Future Directions for 6 Chloropyrido 2,3 C 1 2 Naphthyridine

Development of Novel Synthetic Methodologies

The foundation of any chemical research lies in the efficient and reliable synthesis of the target molecule. For 6-Chloropyrido[2,3-c] ekb.egmdpi.comnaphthyridine, the development of novel synthetic methodologies would be a critical first step. While classical methods for constructing the 1,5-naphthyridine (B1222797) core, such as the Friedländer annulation or the Skraup-Doebner-von Miller reaction, could be adapted, future research should aim for more advanced and efficient strategies.

Modern synthetic approaches could include:

Transition-metal catalyzed cross-coupling reactions: Palladium, copper, or nickel-catalyzed reactions could be employed to construct the pyridonaphthyridine skeleton from appropriately substituted pyridine (B92270) and chloropyridine precursors. These methods often offer high yields and functional group tolerance.

C-H activation strategies: Direct C-H functionalization of a simpler pyridonaphthyridine precursor could provide a more atom-economical route to the target compound, avoiding the need for pre-functionalized starting materials.

Flow chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and reaction optimization for the preparation of 6-Chloropyrido[2,3-c] ekb.egmdpi.comnaphthyridine.

A comparative analysis of these potential synthetic routes is presented in the table below.

Synthetic ApproachPotential AdvantagesPotential Challenges
Classical Methods (e.g., Friedländer, Skraup) Well-established procedures for the core structure.Often require harsh reaction conditions; may have limited regioselectivity.
Transition-Metal Catalysis High yields, good functional group tolerance, milder reaction conditions.Catalyst cost and sensitivity; may require multi-step synthesis of precursors.
C-H Activation High atom economy; potentially shorter synthetic routes.Achieving high regioselectivity can be challenging; may require specific directing groups.
Flow Chemistry Enhanced safety, improved scalability, precise control over reaction parameters.Requires specialized equipment; initial setup costs can be high.

Deepening Mechanistic Understanding of Reactivity

With a reliable synthetic route in hand, the next logical step would be to thoroughly investigate the reactivity of 6-Chloropyrido[2,3-c] ekb.egmdpi.comnaphthyridine. The presence of a chlorine atom on the pyridonaphthyridine scaffold is expected to significantly influence its chemical behavior, particularly in nucleophilic aromatic substitution reactions.

Future research should focus on:

Kinetics and thermodynamics: Detailed kinetic studies of substitution reactions at the 6-position would provide valuable data on reaction rates and activation energies.

Reaction intermediates: Spectroscopic techniques (e.g., NMR, mass spectrometry) and trapping experiments could be used to identify and characterize key reaction intermediates, such as Meisenheimer complexes.

Leaving group effects: Comparing the reactivity of 6-Chloropyrido[2,3-c] ekb.egmdpi.comnaphthyridine with its bromo and fluoro analogues would provide insights into the role of the leaving group in substitution reactions.

Integration of Computational and Experimental Approaches in Design

The synergy between computational modeling and experimental work is a powerful tool in modern chemical research. For 6-Chloropyrido[2,3-c] ekb.egmdpi.comnaphthyridine, in silico studies could provide predictive insights that guide and accelerate experimental investigations.

Key areas for this integrated approach include:

Quantum chemical calculations: Density Functional Theory (DFT) calculations could be used to predict the molecule's electronic structure, bond energies, and reactivity hotspots. This could help in predicting the most likely sites for electrophilic and nucleophilic attack.

Molecular docking: If a biological target is hypothesized, molecular docking simulations could predict the binding affinity and orientation of 6-Chloropyrido[2,3-c] ekb.egmdpi.comnaphthyridine within the active site of a protein.

Virtual screening: Computational screening of virtual libraries of derivatives could identify promising candidates for synthesis and biological evaluation.

Exploration of New Biological Targets and In Vitro Applications

The broader family of naphthyridines has been shown to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. A crucial area of future research will be to explore the potential biological targets and in vitro applications of 6-Chloropyrido[2,3-c] ekb.egmdpi.comnaphthyridine.

A systematic screening approach could involve:

Broad-spectrum bioactivity screening: Initial screening against a diverse panel of cancer cell lines, bacteria, and fungi would provide a preliminary indication of its biological potential.

Enzyme inhibition assays: Based on structural similarities to known inhibitors, the compound could be tested against specific enzyme families, such as kinases or topoisomerases.

Receptor binding assays: The affinity of the compound for various G-protein coupled receptors (GPCRs) or ion channels could be investigated.

Design of Targeted Derivatives for Specific Biological Pathways

Should initial screenings reveal a promising biological activity, the subsequent research focus would shift to the rational design of targeted derivatives to enhance potency and selectivity. The chlorine atom at the 6-position serves as a convenient handle for further chemical modification.

Strategies for derivative design could include:

Structure-Activity Relationship (SAR) studies: A systematic variation of the substituent at the 6-position through nucleophilic substitution reactions would allow for the establishment of a clear SAR.

Bioisosteric replacement: Replacing the chlorine atom with other functional groups of similar size and electronic properties could be explored to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

Conjugation to targeting moieties: For applications such as targeted cancer therapy, the molecule could be conjugated to antibodies or other ligands that specifically recognize cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloropyrido[2,3-c][1,5]naphthyridine, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via chlorodehydroxylation of pyrido[c][1,5]naphthyridin-6-ones using phosphorus oxychloride (POCl₃) at 100°C for 12 hours, yielding ~70–85% . Optimizing stoichiometric ratios (e.g., excess POCl₃) and avoiding moisture improves yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity.

Q. How is this compound characterized structurally?

  • Methodological Answer : Key characterization techniques include:

  • ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 8.2–9.1 ppm), and chlorine substitution reduces symmetry, leading to distinct splitting patterns .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 230) confirm molecular weight .
  • X-ray Diffraction : Resolves regiochemistry of chlorine substitution and fused-ring geometry .

Q. What are common functionalization strategies for the 6-chloro substituent?

  • Methodological Answer : The chlorine atom undergoes nucleophilic substitution (SNAr) with amines, alkoxides, or thiols. For example:

  • Amination : React with primary amines (e.g., NH₃/MeOH, 80°C, 24 h) to yield 6-amino derivatives .
  • Methoxylation : Use NaOMe in DMF at 120°C for 6 h to replace Cl with OMe .

Advanced Research Questions

Q. How does regioselectivity in chlorination reactions of naphthyridine precursors vary under different conditions?

  • Methodological Answer : Chlorination of 1,5-naphthyridine 1-oxide with POCl₃ produces multiple isomers (e.g., 2-, 3-, and 4-chloro derivatives). Regioselectivity depends on:

  • Steric Effects : Bulky substituents (e.g., nitro groups) hinder chlorination at adjacent positions .
  • Electronic Effects : Electron-withdrawing groups direct chlorination to activated positions (e.g., para to N-oxide) .
  • Resolution : Use GC-MS or preparative HPLC to separate isomers .

Q. How can contradictory data on dehalogenation pathways be resolved?

  • Methodological Answer : Dehalogenation of this compound with ammonium formate/Pd/C in MeOH may yield:

  • Full dechlorination : Prolonged reflux (24 h) produces pyrido[3,4-c][1,5]naphthyridine .
  • Partial reduction : Shorter reaction times (12 h) form dihydro derivatives (e.g., 5,6-dihydropyrido[4,3-c]-1,5-naphthyridine) .
  • Resolution : Monitor reaction progress via TLC and adjust catalyst loading (5–10% Pd/C) to suppress side products .

Q. What computational models predict the biological activity of 6-chloro derivatives compared to other naphthyridines?

  • Methodological Answer :

  • Docking Studies : Compare binding affinities of 6-chloro derivatives (e.g., with topoisomerase I) against non-chlorinated analogs using AutoDock Vina .
  • QSAR Analysis : Correlate Cl-substitution with logP (hydrophobicity) and IC₅₀ values in cytotoxicity assays .
  • Experimental Validation : Test in vitro against cancer cell lines (e.g., HeLa), noting enhanced activity due to Cl-induced electron withdrawal .

Q. How do steric and electronic effects influence metal coordination in this compound complexes?

  • Methodological Answer :

  • Coordination Modes : The chlorine atom reduces basicity of adjacent N atoms, favoring monodentate binding (e.g., Cu(I) complexes via pyridinic N) .
  • Spectroscopic Analysis : Use UV-vis (d-d transitions at 450–550 nm) and EPR to confirm geometry .
  • Catalytic Applications : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl halides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.